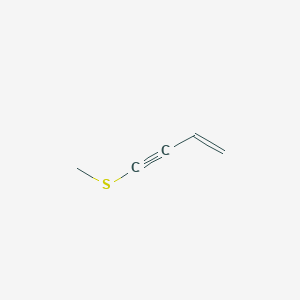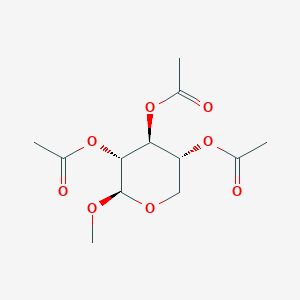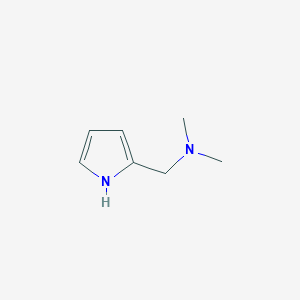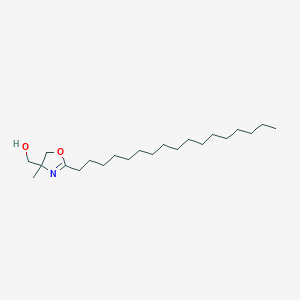
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol (HOMO) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HOMO is a member of the oxazoline family, which is a class of compounds that have a five-membered ring containing both nitrogen and oxygen atoms. HOMO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to bind to the cell membrane of bacteria and fungi, causing membrane destabilization and ultimately cell death.
Biochemical And Physiological Effects
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its ease of synthesis, which makes it readily available for use in laboratory experiments. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its hydrophobic nature, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for the study of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. One area of research could focus on the development of novel antimicrobial agents based on the structure of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. Another area of research could focus on the use of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol as a corrosion inhibitor in industrial applications. Additionally, further research could be conducted to better understand the mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol involves the reaction of heptadecanal with hydroxylamine hydrochloride and acetic acid to form heptadecyl hydroxylamine. The heptadecyl hydroxylamine is then reacted with chloroacetic acid to form heptadecyl 2-chloroacetoxime, which is further reacted with methyl vinyl ketone to form 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol.
Scientific Research Applications
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is in the development of antimicrobial agents. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been studied for its potential use as a corrosion inhibitor, as it has been shown to effectively inhibit the corrosion of metals in acidic environments.
properties
CAS RN |
14466-51-4 |
|---|---|
Product Name |
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol |
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(2-heptadecyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h24H,3-20H2,1-2H3 |
InChI Key |
RSDFPCQESXIWFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Other CAS RN |
14466-51-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




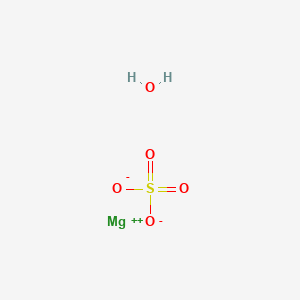
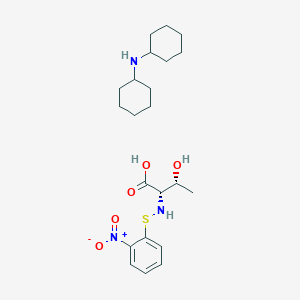
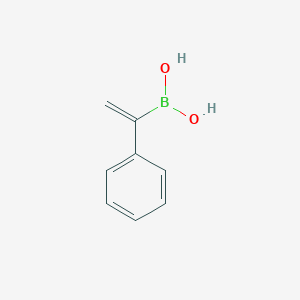
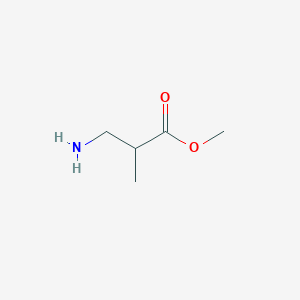
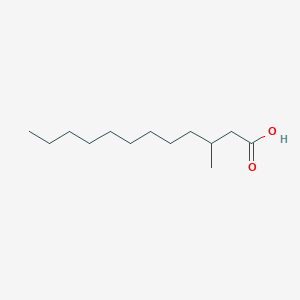
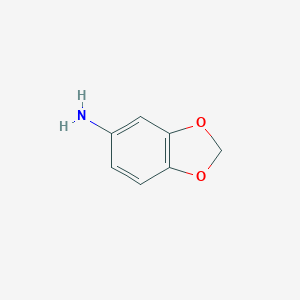
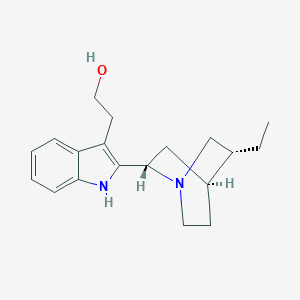
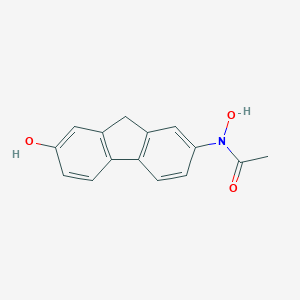
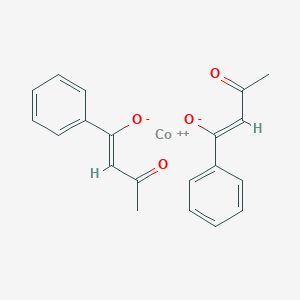
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
